1,5-dioxaspiro[2.4]heptan-7-ol
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Overview
Description
1,5-Dioxaspiro[24]heptan-7-ol is a chemical compound characterized by a spirocyclic structure containing two oxygen atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dioxaspiro[2.4]heptan-7-ol can be synthesized through several methods. One common approach involves the cyclization of diols with formaldehyde under acidic conditions. The reaction typically proceeds via the formation of a hemiacetal intermediate, which then undergoes intramolecular cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxaspiro[2.4]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of spirocyclic ketones or aldehydes.
Reduction: Formation of spirocyclic diols.
Substitution: Formation of spirocyclic halides or amines.
Scientific Research Applications
1,5-Dioxaspiro[2.4]heptan-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-dioxaspiro[2.4]heptan-7-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the spirocyclic structure may interact with enzymes or receptors, modulating their activity and leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar in structure but lacks the spirocyclic feature.
1,3-Dithiane: Contains sulfur atoms instead of oxygen.
1,3-Oxathiane: Contains both oxygen and sulfur atoms in the ring.
Uniqueness
1,5-Dioxaspiro[2.4]heptan-7-ol is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and materials .
Properties
CAS No. |
2742660-90-6 |
---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.1 |
Purity |
95 |
Origin of Product |
United States |
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